molecular formula C16H20N4OS2 B2948838 2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1436236-21-3

2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B2948838
CAS No.: 1436236-21-3
M. Wt: 348.48
InChI Key: ATNVEENDKKMHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its core structure, featuring a pyrimidine ring linked to a dimethylthiazole group via a carboxamide bridge, is characteristic of compounds designed to modulate enzyme activity. This compound is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Potential Research Applications and Value While the specific biological data for this compound is not publicly available, its high structural similarity to known inhibitors of Phosphodiesterase 10A (PDE10A) suggests a primary research application in this area . PDE10A is an enzyme highly expressed in the brain's striatum and is a prominent target for investigating novel therapeutic approaches to neuropsychiatric and neurological disorders . Research into PDE10A inhibitors has been explored for conditions such as schizophrenia and Huntington's disease, as they can modulate neuronal signaling pathways . The structural motif of a pyrimidine core substituted with cyclopropyl and methylsulfanyl groups, connected to a (thiazolyl)methyl group, has been demonstrated in closely related analogues to confer high potency and selectivity for PDE10A inhibition . Research Use Statement This product is strictly for research purposes in a controlled laboratory environment. It is classified as "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

2-cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-8-12(23-10(3)18-8)7-17-15(21)13-9(2)19-14(11-5-6-11)20-16(13)22-4/h11H,5-7H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNVEENDKKMHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)C2=C(N=C(N=C2SC)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
  • Molecular Formula : C12H14N4S
  • CAS Number : 957144-77-3

Physical Properties

PropertyValue
AppearanceWhite to pale yellow solid
Melting Point53.00 °C
Assay98.00 to 100.00%

Research indicates that this compound may interact with various biological targets, primarily focusing on its role as a potential inhibitor or modulator in several pathways. The thiazole moiety is known for its biological significance, often associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds similar to This compound exhibit significant antimicrobial activity against a range of pathogens. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: In Vitro Analysis

A notable study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated:

Cell LineIC50 (μM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest

Neuropharmacological Effects

Recent research has explored the neuropharmacological effects of this compound, particularly its interaction with serotonin receptors. It has shown promise as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

Study Findings on Serotonin Receptors

In a study examining the agonistic properties of various derivatives:

CompoundEC50 (nM)Selectivity (5-HT2C vs. 5-HT2B)
Compound A23High
Compound B24Moderate

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s pyrimidine core differentiates it from pyridine-based analogs (e.g., ) and oxazolidine derivatives (e.g., ).

Sulfur-Containing Groups : The methylsulfanyl group at position 6 may improve lipophilicity compared to Dasatinib’s hydroxyethyl-piperazine substituent , which enhances solubility but reduces membrane permeability.

Thiazole Modifications : The 2,4-dimethylthiazole moiety in the target compound contrasts with Dasatinib’s unsubstituted thiazole. Methyl groups could sterically hinder off-target interactions or modulate metabolic stability .

Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group at position 2 may confer conformational restraint, unlike the flexible chlorophenyl group in Dasatinib . This could enhance binding affinity to rigid enzyme pockets.

Pharmacological Implications

  • Kinase Inhibition Potential: Dasatinib’s thiazole-carboxamide scaffold is critical for binding to ATP pockets in kinases .
  • Metabolic Stability : Methylsulfanyl groups are susceptible to oxidative metabolism, whereas Dasatinib’s hydroxyethyl-piperazine is prone to phase II conjugation . The target compound may require structural optimization to balance activity and pharmacokinetics.

Q & A

Q. What are the standard synthetic routes for preparing 2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide?

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Cyclopropane ring introduction via [2+1] cycloaddition or cross-coupling reactions.
  • Thioether formation at the 6-position using methyl disulfide or nucleophilic substitution with methylthiolate.
  • Carboxamide coupling at the 5-position using HATU/DCC-mediated activation of the carboxylic acid intermediate. Statistical design of experiments (DoE) is recommended to optimize reaction parameters (e.g., temperature, solvent polarity) and minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, thiazole methyl groups at δ 2.4–2.6 ppm).
  • Elemental Analysis : Validate stoichiometry, especially for sulfur content from the methylsulfanyl group. Cross-referencing with computational NMR predictions (DFT-based tools) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and eye protection due to potential irritancy from thiazole and sulfanyl groups.
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., methyl disulfide).
  • Waste Disposal : Follow guidelines for sulfur-containing organic waste to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the methylsulfanyl group in nucleophilic substitution reactions?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for substitution at the 6-position.
  • Reaction Path Screening : Tools like GRRM or AFIR can identify low-energy pathways, prioritizing solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) .
  • Example: A study on analogous pyrimidines showed THF stabilizes trigonal bipyramidal intermediates, reducing activation barriers by 15–20% .

Q. What experimental strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) to distinguish specific inhibition from off-target effects.
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with results .

Q. How can researchers optimize reaction yield for large-scale synthesis while maintaining stereochemical integrity?

  • DoE for Parameter Screening : Vary temperature, catalyst loading, and solvent polarity in a fractional factorial design to identify critical factors.
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclopropanation).
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What methodologies validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Forced Degradation Studies : Expose to acidic (pH 2), basic (pH 9), and oxidative (H2_2O2_2) conditions.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Molecular Dynamics (MD) Simulations : Predict conformational changes in aqueous environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC50_{50} values?

  • Re-evaluate Force Fields : Adjust parameters for sulfanyl-thiazole interactions in docking software (e.g., AutoDock Vina).
  • Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in simulations to improve accuracy.
  • Experimental Controls : Verify compound solubility and aggregation state using dynamic light scattering (DLS) .

Methodological Resources

  • Reaction Optimization : Leverage CRDC subclass RDF2050112 for reactor design principles .
  • Data Management : Use chemical software with encryption protocols to ensure data integrity (e.g., Schrödinger, Gaussian) .

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